

# Vupanorsen Clinical Trial Data: A Cross-Study Comparison

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Vupanorsen**

Cat. No.: **B611788**

[Get Quote](#)

**Vupanorsen**, an investigational antisense oligonucleotide, has been evaluated in clinical trials for its potential to manage dyslipidemia by targeting angiopoietin-like 3 (ANGPTL3) protein synthesis.[1][2][3] This guide provides a comparative analysis of key clinical trial data for **vupanorsen** and other lipid-lowering therapies, offering researchers, scientists, and drug development professionals a concise overview of their performance.

## Mechanism of Action: The ANGPTL3 Pathway

**Vupanorsen** is designed to reduce the production of ANGPTL3, a key regulator of lipid metabolism primarily synthesized in the liver.[4] ANGPTL3 inhibits lipoprotein lipase (LPL) and endothelial lipase (EL), enzymes crucial for the breakdown of triglycerides and other lipoproteins.[5][6] By inhibiting ANGPTL3 synthesis, **vupanorsen** aims to increase the activity of these lipases, leading to enhanced clearance of triglycerides and cholesterol from the circulation.[2][5] The therapeutic potential of targeting ANGPTL3 is supported by genetic studies showing that individuals with loss-of-function mutations in the ANGPTL3 gene have lower levels of LDL-C and triglycerides, and a reduced risk of cardiovascular disease.[4]



[Click to download full resolution via product page](#)

Vupanorsen's Mechanism of Action in the ANGPTL3 Signaling Pathway.

## Vupanorsen Clinical Trial Program

Vupanorsen has been evaluated in a series of clinical trials to assess its efficacy and safety in patients with dyslipidemia.

## Phase 2a Study

A Phase 2a, double-blind, placebo-controlled, dose-ranging study evaluated **vupanorsen** in 105 patients with hypertriglyceridemia, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[7][8] Participants received subcutaneous injections of **vupanorsen** or placebo for six months.[8] The primary endpoint was the percent change in fasting triglycerides from baseline.[8]

## TRANSLATE-TIMI 70 (Phase 2b)

The TRANSLATE-TIMI 70 trial was a larger Phase 2b study that randomized 286 statin-treated patients with elevated non-HDL cholesterol ( $\geq 100$  mg/dL) and triglycerides (150-500 mg/dL) to receive either **vupanorsen** or placebo.[1][9] The study evaluated a broader range of doses administered every two or four weeks over a 24-week period.[10] The primary endpoint for this trial was the percent change in non-high-density lipoprotein cholesterol (non-HDL-C).[1]

## Comparative Efficacy and Safety

The following tables summarize the key efficacy and safety findings from the **vupanorsen** clinical trials and compare them with other notable lipid-lowering therapies.

### Efficacy Data: Vupanorsen

| Trial             | Dose                 | Triglyceride Reduction | Non-HDL-C Reduction | LDL-C Reduction | ANGPTL3 Reduction |
|-------------------|----------------------|------------------------|---------------------|-----------------|-------------------|
| Phase 2a          | 80 mg every 4 weeks  | 53%                    | 18%                 | -               | 59%               |
| TRANSLATE-TIMI 70 | 80 mg every 2 weeks  | 56.8%                  | 27.7%               | 16.0%           | 95.2%             |
| TRANSLATE-TIMI 70 | 160 mg every 4 weeks | 41.3%                  | 22.4%               | -               | -                 |
| TRANSLATE-TIMI 70 | 160 mg every 2 weeks | 56.8%                  | -                   | -               | -                 |

Data represents placebo-adjusted mean percentage change from baseline.[1][8][10][11]

## Efficacy Data: Competitor Landscape

| Drug           | Mechanism of Action         | Key Trial(s)          | Triglyceride Reduction | Non-HDL-C Reduction | LDL-C Reduction |
|----------------|-----------------------------|-----------------------|------------------------|---------------------|-----------------|
| Evinacumab     | ANGPTL3 Inhibitor (mAb)     | ELIPSE<br>HoFH        | -                      | -                   | 49%             |
| Inclisiran     | PCSK9 Inhibitor (siRNA)     | ORION-10,<br>ORION-11 | -                      | -                   | ~50-52%         |
| Bempedoic Acid | ATP Citrate Lyase Inhibitor | CLEAR Outcomes        | -                      | -                   | 18-28%          |

Data represents placebo-adjusted mean percentage change from baseline.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

## Safety and Tolerability

| Drug           | Common Adverse Events                                                           | Serious Adverse Events of Note                                                                                              |
|----------------|---------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Vupanorsen     | Injection site reactions. <a href="#">[1]</a>                                   | Dose-dependent elevations in liver enzymes (ALT and AST) and hepatic fat fraction. <a href="#">[1]</a> <a href="#">[10]</a> |
| Evinacumab     | Influenza-like illness, rhinorrhea. <a href="#">[15]</a>                        | Generally well-tolerated in clinical trials. <a href="#">[15]</a>                                                           |
| Inclisiran     | Injection site reactions (predominantly mild to moderate). <a href="#">[16]</a> | Safety profile similar to placebo in major trials. <a href="#">[16]</a>                                                     |
| Bempedoic Acid | Hyperuricemia, nasopharyngitis, urinary tract infection. <a href="#">[17]</a>   | Small increases in gout and cholelithiasis observed. <a href="#">[18]</a>                                                   |

## Discontinuation of Vupanorsen Development

Despite demonstrating reductions in triglycerides and non-HDL-C, Pfizer and Ionis announced the discontinuation of the **vupanorsen** clinical development program.[2] The decision was based on the modest efficacy in reducing non-HDL cholesterol and the observed safety concerns, specifically the dose-dependent increases in liver enzymes and hepatic fat.[10]

## Experimental Protocols

A standardized clinical trial workflow is essential for the systematic evaluation of new therapeutic agents.



[Click to download full resolution via product page](#)

A Generalized Workflow for a Randomized Controlled Clinical Trial.

## Vupanorsen Phase 2a Study Protocol

- Study Design: A randomized, double-blind, placebo-controlled, dose-ranging Phase 2 study. [8]
- Patient Population: 105 patients with fasting triglycerides >150 mg/dL, type 2 diabetes, and hepatic steatosis.[8]
- Dosing Regimens: Subcutaneous injections of 40 mg or 80 mg every 4 weeks, or 20 mg every week, versus placebo.[7][8]
- Primary Endpoint: Percent change in fasting triglycerides from baseline at 6 months.[8]

## Vupanorsen TRANSLATE-TIMI 70 (Phase 2b) Protocol

- Study Design: A placebo-controlled, double-blind, randomized, Phase 2b trial.[1]
- Patient Population: 286 adults on stable statin therapy with non-HDL cholesterol  $\geq 100$  mg/dL and triglycerides between 150 and 500 mg/dL.[1][10]

- Dosing Regimens: Seven different subcutaneous **vupanorsen** doses ranging from 80 mg every 4 weeks to 160 mg every 2 weeks, versus placebo.[1][9]
- Primary Endpoint: Percent change in non-HDL cholesterol from baseline at 24 weeks.[1]

## Conclusion

**Vupanorsen** demonstrated a significant, dose-dependent reduction in triglycerides and ANGPTL3 levels.[4][7] However, the reductions in non-HDL cholesterol were modest, and the safety profile, particularly at higher doses, raised concerns regarding liver enzyme elevations and increased hepatic fat.[1][10] This ultimately led to the discontinuation of its clinical development.[2] The data from the **vupanorsen** trials, when compared with other lipid-lowering agents targeting different pathways, underscore the ongoing challenge of developing therapies that not only potently reduce atherogenic lipoproteins but also maintain a favorable safety profile. The exploration of ANGPTL3 as a therapeutic target remains an active area of research, with other modalities such as monoclonal antibodies showing promise in specific patient populations.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ahajournals.org](http://ahajournals.org) [ahajournals.org]
- 2. Pfizer and Ionis Announce Discontinuation of Vupanorsen Clinical Development Program | Pfizer [pfizer.com]
- 3. [timi.org](http://timi.org) [timi.org]
- 4. Positive Phase 2 Clinical Data of Vupanorsen (AKCEA-ANGPTL3-L(Rx)) Presented at ESC Congress 2020 | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 5. The role of ANGPTL3 in controlling lipoprotein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of lipoprotein metabolism by ANGPTL3, ANGPTL4, and ANGPTL8 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Positive Phase 2 Clinical Data of Vupanorsen (AKCEA-ANGPTL3-L(Rx)) Presented at ESC Congress 2020 [prnewswire.com]
- 8. Vupanorsen, an N-acetyl galactosamine-conjugated antisense drug to ANGPTL3 mRNA, lowers triglycerides and atherogenic lipoproteins in patients with diabetes, hepatic steatosis, and hypertriglyceridaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRANSLATE-TIMI 70: Can Vupanorsen Reduce Non-HDL Cholesterol in Statin-Treated Patients? - American College of Cardiology [acc.org]
- 10. Modest Effects, Safety Concerns Plague Vupanorsen in TRANSLATE-TIMI 70 | tctmd.com [tctmd.com]
- 11. Vupanorsen, an N-acetyl galactosamine-conjugated antisense drug to ANGPTL3 mRNA, lowers triglycerides and atherogenic lipoproteins in patients with diabetes, hepatic steatosis, and hypertriglyceridaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hcplive.com [hcplive.com]
- 14. What clinical trials have been conducted for Inclisiran sodium? [synapse.patsnap.com]
- 15. Regeneron Announces Positive Topline Results from Phase 3 Trial of Evinacumab in Patients with Severe, Inherited Form of High Cholesterol [prnewswire.com]
- 16. Analysis of Inclisiran Trials on Hypercholesterolemia or Atherosclerosis - American College of Cardiology [acc.org]
- 17. Effect of Bempedoic Acid vs Placebo Added to Maximally Tolerated Statins on Low-Density Lipoprotein Cholesterol in Patients at High Risk for Cardiovascular Disease: The CLEAR Wisdom Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bempedoic acid cuts CV events in statin-intolerant patients: CLEAR Outcomes | MDedge [mdedge.com]
- To cite this document: BenchChem. [Vupanorsen Clinical Trial Data: A Cross-Study Comparison]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b611788#cross-study-comparison-of-vupanorsen-clinical-trial-data>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)